molecular formula C8H4K2O4 B075931 Dipotassium terephthalate CAS No. 13427-80-0

Dipotassium terephthalate

Cat. No. B075931
Key on ui cas rn: 13427-80-0
M. Wt: 242.31 g/mol
InChI Key: LRUDDHYVRFQYCN-UHFFFAOYSA-L
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Patent
US04518488

Procedure details

The procedure of Example 1 was employed with the following exceptions. 24.75 grams of terephthalic acid were added to a solution of 18.89 grams of potassium hydroxide in 200 grams of distilled water, slowly and with heating and stirring to form potassium terephthalate, and then 41.17 grams of potassium carbonate were dissolved in the solution. 6.16 grams of potassium dichromate were dissolved in 100 grams of water, and this solution was added to the solution of potassium terephthalate to form the solution for spray drying. 50 grams of the resulting co-crystallite powder from the spray drying step was then dry blended with 31.7 grams of 90 percent potassium hydroxide powder in the Waring blender. The resulting dry pyrolysis product weighed 5.7 grams, had a BET surface area of 1680 square meters per gram, and contained 30 percent of chromia (Cr2O3) by weight, based on the weight of the pyrolysis product. Two percent of the chromia had an average crystallite size of 80 Å, with the remainder having an average crystallite size below 35 Å.
Quantity
24.75 g
Type
reactant
Reaction Step One
Quantity
18.89 g
Type
reactant
Reaction Step One
Name
Quantity
200 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[OH-].[K+:14]>O>[C:1]([O-:12])(=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6]([O-:8])=[O:7])=[CH:4][CH:3]=1.[K+:14].[K+:14] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
24.75 g
Type
reactant
Smiles
C(C1=CC=C(C(=O)O)C=C1)(=O)O
Name
Quantity
18.89 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
200 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
slowly and with heating

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=C(C(=O)[O-])C=C1)(=O)[O-].[K+].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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